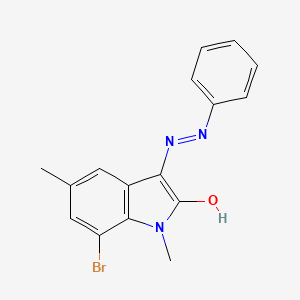![molecular formula C12H18ClN3O2 B3733066 1-[2-(tert-butylamino)-2-oxoethyl]-4-[(hydroxyimino)methyl]pyridinium chloride](/img/structure/B3733066.png)
1-[2-(tert-butylamino)-2-oxoethyl]-4-[(hydroxyimino)methyl]pyridinium chloride
Übersicht
Beschreibung
1-[2-(tert-butylamino)-2-oxoethyl]-4-[(hydroxyimino)methyl]pyridinium chloride, commonly known as TBOA, is a potent and selective inhibitor of the excitatory amino acid transporter (EAAT) family. EAATs are responsible for the uptake of the neurotransmitter glutamate from the synaptic cleft, and their inhibition by TBOA leads to an increase in extracellular glutamate levels. TBOA has been widely used in scientific research to study the role of glutamate in various physiological and pathological processes.
Wirkmechanismus
TBOA inhibits the 1-[2-(tert-butylamino)-2-oxoethyl]-4-[(hydroxyimino)methyl]pyridinium chloride family of glutamate transporters by binding to the transporter protein and blocking the uptake of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can activate both ionotropic and metabotropic glutamate receptors.
Biochemical and Physiological Effects:
TBOA has been shown to have a number of biochemical and physiological effects. It can increase the release of various neurotransmitters, including dopamine, acetylcholine, and GABA. TBOA can also induce oxidative stress and activate various signaling pathways, including the MAPK/ERK pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TBOA in lab experiments is its selectivity for the 1-[2-(tert-butylamino)-2-oxoethyl]-4-[(hydroxyimino)methyl]pyridinium chloride family of glutamate transporters, which allows for the specific inhibition of glutamate uptake. TBOA is also relatively stable and can be easily synthesized in large quantities. However, TBOA has a relatively short half-life and can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving TBOA. One area of interest is the role of glutamate in neurodegenerative diseases such as Alzheimer's and Parkinson's. TBOA has been shown to be effective in reducing the toxic effects of amyloid-beta and alpha-synuclein, which are implicated in the pathogenesis of these diseases. Another area of interest is the development of more selective and potent inhibitors of the 1-[2-(tert-butylamino)-2-oxoethyl]-4-[(hydroxyimino)methyl]pyridinium chloride family of glutamate transporters, which could have therapeutic potential for a variety of neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
TBOA has been used extensively in scientific research to study the role of glutamate in various physiological and pathological processes. It has been shown to be effective in inhibiting glutamate uptake in a variety of cell types, including neurons, astrocytes, and microglia. TBOA has been used to study the role of glutamate in synaptic plasticity, learning and memory, neurodegenerative diseases, and pain.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]acetamide;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.ClH/c1-12(2,3)14-11(16)9-15-6-4-10(5-7-15)8-13-17;/h4-8H,9H2,1-3H3,(H,14,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEPGBAISWPPQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C[N+]1=CC=C(C=C1)C=NO.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)C[N+]1=CC=C(C=C1)/C=N/O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B3732994.png)
![N-cyclohexyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B3733001.png)
![2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B3733033.png)

![4-({2-bromo-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B3733042.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B3733043.png)
![N-(5-chloro-2-methylphenyl)-N-(4-{[2-(1-methyl-4-piperidinylidene)hydrazino]carbonyl}benzyl)benzenesulfonamide](/img/structure/B3733048.png)

![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-3-nitrobenzamide](/img/structure/B3733057.png)
![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B3733071.png)
![1-(4-fluorobenzoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B3733075.png)
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)glycinamide](/img/structure/B3733081.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3733086.png)
